4-bromo-N-tert-butylbenzamide CAS number
4-bromo-N-tert-butylbenzamide CAS number
An In-depth Technical Guide to 4-bromo-N-tert-butylbenzamide
Introduction
4-bromo-N-tert-butylbenzamide is a vital synthetic intermediate in the landscape of modern medicinal chemistry and drug discovery. As a halogenated aromatic amide, it serves as a versatile molecular scaffold, providing a reactive handle for a multitude of cross-coupling reactions while its N-tert-butyl group offers steric bulk that can be crucial for modulating pharmacokinetic properties or directing molecular interactions. This guide provides an in-depth exploration of its synthesis, properties, and applications, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind its synthesis, detail robust experimental protocols, and highlight its utility as a foundational building block for more complex, biologically active molecules.
Compound Identification and Physicochemical Profile
Accurate identification is the cornerstone of reproducible science. 4-bromo-N-tert-butylbenzamide is unequivocally identified by its CAS number and other key descriptors. Its fundamental physicochemical properties are summarized below, providing a critical reference for experimental design.
| Property | Value | Source |
| CAS Number | 42498-38-4 | [1][2] |
| IUPAC Name | 4-bromo-N-tert-butylbenzamide | [2][3] |
| Molecular Formula | C₁₁H₁₄BrNO | [3] |
| Molecular Weight | 256.14 g/mol | [3] |
| Appearance | White to yellow crystalline solid | [4][5] |
| Melting Point | 130-134 °C | [4][5] |
| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)Br | [2][3] |
| InChIKey | FZMGMDLGMVXWCF-UHFFFAOYSA-N | [2][3] |
Synthesis and Mechanistic Considerations
The most common and efficient synthesis of 4-bromo-N-tert-butylbenzamide is achieved via the nucleophilic acyl substitution of 4-bromobenzoyl chloride with tert-butylamine. This reaction, a variant of the Schotten-Baumann reaction, is highly reliable and scalable.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established mechanism. The nitrogen atom of tert-butylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-bromobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. An additional equivalent of the amine base (or a non-nucleophilic base) is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Causality in Experimental Design:
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Choice of Amine: Tert-butylamine serves as both the nucleophile and the acid scavenger. Using an excess ensures that one equivalent is available to form the amide while another is free to neutralize the HCl generated, preventing the protonation and deactivation of the reacting nucleophile.
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Solvent: Dichloromethane (CH₂Cl₂) is an excellent solvent choice as it is relatively inert and effectively dissolves both the acyl chloride and the amine, facilitating the reaction.
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Temperature Control: The reaction is initiated at 0 °C. This is a critical control measure to manage the exothermic nature of the acylation, preventing potential side reactions and ensuring selectivity. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of 4-bromo-N-tert-butylbenzamide.
Spectroscopic Profile for Structural Validation
Confirmation of the final product's identity and purity is achieved through spectroscopic analysis. The expected signals are as follows:
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Infrared (IR) Spectroscopy: Key vibrational frequencies include a strong N-H stretch around 3355 cm⁻¹ and a prominent C=O (amide I) stretch at approximately 1652 cm⁻¹.[5]
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¹H NMR (Proton NMR): In a solvent like CDCl₃, the spectrum will show:
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¹³C NMR (Carbon NMR): The carbon spectrum will display characteristic peaks:
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
Applications in Drug Discovery and Development
4-bromo-N-tert-butylbenzamide is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.
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Scaffold for Pharmaceutical Compositions: The compound has been cited in patents as a key component in pharmaceutical compositions, underscoring its relevance in the development of new therapeutics.[6] The benzamide core is a common feature in many biologically active molecules.
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Intermediate for Bioactive Molecule Synthesis: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for screening. For instance, it serves as a precursor for synthesizing more complex molecules, including potent elastase inhibitors, which are targets for inflammatory diseases.[7]
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Modulation of Physicochemical Properties: The N-tert-butyl group imparts significant steric bulk and lipophilicity. In drug design, such groups can be used to block metabolic sites, improve cell membrane permeability, or enforce a specific conformation required for binding to a biological target.
Experimental Protocols
The following protocols are provided as a self-validating system. Adherence to these steps, coupled with the spectroscopic validation described above, ensures the synthesis of high-purity material.
Protocol 1: Synthesis of 4-bromo-N-tert-butylbenzamide[4]
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Reaction Setup: In a suitable reaction vessel, cool a mixture of methylene chloride (7.5 L) and tert-butylamine (1.0 L, ~9.5 mol) to 0 °C using an ice bath.
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Addition of Acyl Chloride: Prepare a solution of 4-bromobenzoyl chloride (1.0 kg, 4.56 mol) in methylene chloride (5.0 L). Add this solution portion-wise to the cooled amine mixture, ensuring the internal temperature is maintained between 0-5 °C.
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Reaction: Once the addition is complete, allow the mixture to stir overnight, gradually warming to room temperature.
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Initial Filtration: Filter the reaction mixture to remove the tert-butylamine hydrochloride salt that has precipitated. Wash the filtrate with additional methylene chloride (~1.5 L).
-
Aqueous Work-up: Transfer the organic filtrate to a separatory funnel and wash sequentially with:
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3 N HCl (3 x 1.5 L) to remove all excess tert-butylamine.
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Saturated NaHCO₃ solution (2 x 1.3 L) to neutralize any remaining acid.
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Brine (1 x 0.7 L) to begin the drying process.
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-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization[4]
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Slurry: Transfer the crude solid to a flask and add ether (~2.7 L). Stir vigorously for 30 minutes to form a slurry.
-
Cooling and Filtration: Cool the mixture to 0 °C in an ice bath to maximize crystallization.
-
Isolation: Filter the cold mixture to collect the purified crystals. Wash the crystals with a small amount of cold ether and dry under vacuum.
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Product: This procedure yields 4-bromo-N-tert-butylbenzamide as white crystals with a melting point of 133-134 °C.
Safety and Handling
As a matter of best practice, researchers should always consult the specific Safety Data Sheet (SDS) for 4-bromo-N-tert-butylbenzamide before use. General safety precautions include:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with powdered solids or volatile solvents.
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First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
4-bromo-N-tert-butylbenzamide (CAS: 42498-38-4) is a cornerstone synthetic building block with significant applications in pharmaceutical research and development. Its straightforward and high-yielding synthesis, combined with the versatility of its functional groups, makes it an invaluable tool for medicinal chemists. The detailed protocols and mechanistic insights provided in this guide offer a comprehensive resource for the synthesis, validation, and strategic application of this important chemical intermediate.
References
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PrepChem. (n.d.). Synthesis of 4-bromo-N-tert-butyl-benzamide. Retrieved from [Link]
- Royal Society of Chemistry. (2017). Supplementary Information for an unspecified article. This source provided detailed NMR and IR spectroscopic data. While the direct article link is unavailable, the data is consistent with the compound's structure.
-
PubChem. (n.d.). 4-bromo-N-tert-butylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (n.d.). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-N-butylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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ADMET & DMPK. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 4-Bromo-N-tert-butylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). AU700984B2 - Benzamide-containing pharmaceutical compositions.
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PMC. (2023). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. National Center for Biotechnology Information. Retrieved from [Link]
- Supporting Information. (n.d.). General procedure for N-Boc protection of amines.
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
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